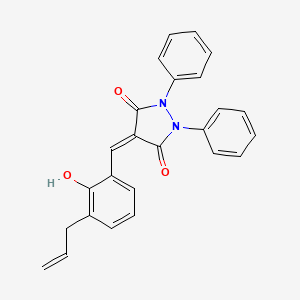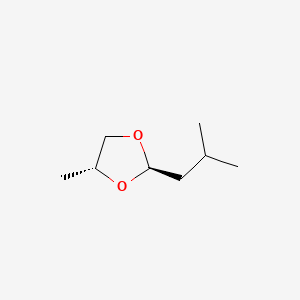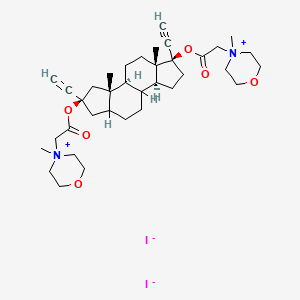
A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, bis((4-methylmorpholinum-yl)acetate), diiodide, (2-beta,5-alpha,17-alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, bis((4-methylmorpholinum-yl)acetate), diiodide, (2-beta,5-alpha,17-alpha)-: is a complex organic compound with a unique structure This compound belongs to the class of synthetic steroids and is characterized by its multiple functional groups, including ethynyl and morpholinum-yl acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, bis((4-methylmorpholinum-yl)acetate), diiodide, (2-beta,5-alpha,17-alpha)- involves several steps. The starting material is typically a steroidal precursor, which undergoes a series of chemical reactions to introduce the ethynyl and morpholinum-yl acetate groups. Common synthetic routes include:
Alkylation: Introduction of the ethynyl group through alkylation reactions.
Acetylation: Addition of the morpholinum-yl acetate groups via acetylation reactions.
Iodination: Final iodination step to introduce the diiodide groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like sodium iodide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of other complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a hormone analog.
- Studied for its interactions with biological receptors and enzymes.
Medicine:
- Potential applications in the development of new pharmaceuticals.
- Explored for its effects on cellular processes and signaling pathways.
Industry:
- Used in the production of specialized chemicals and materials.
- Studied for its potential in creating new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, bis((4-methylmorpholinum-yl)acetate), diiodide, (2-beta,5-alpha,17-alpha)- involves its interaction with specific molecular targets in biological systems. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. It may also interact with enzymes involved in steroid metabolism, altering their function and activity. The pathways involved include the steroid hormone signaling pathway and various metabolic pathways.
Comparaison Avec Des Composés Similaires
- A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, acetate, (2-beta,5-alpha,17-alpha)-
- A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, bis((4-methylmorpholinum-yl)acetate), (2-beta,5-alpha,17-alpha)-
Comparison:
- Structural Differences: The presence of diiodide groups in A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, bis((4-methylmorpholinum-yl)acetate), diiodide, (2-beta,5-alpha,17-alpha)- distinguishes it from other similar compounds.
- Reactivity: The diiodide groups can influence the compound’s reactivity, making it more suitable for certain chemical reactions.
- Applications: The unique structure of this compound may confer specific biological activities not observed in similar compounds, making it valuable for specialized applications in research and industry.
This detailed article provides a comprehensive overview of A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, bis((4-methylmorpholinum-yl)acetate), diiodide, (2-beta,5-alpha,17-alpha)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
142546-53-0 |
|---|---|
Formule moléculaire |
C36H54I2N2O6 |
Poids moléculaire |
864.6 g/mol |
Nom IUPAC |
[(2R,3aS,3bS,5aS,6R,8aS)-2,6-diethynyl-3a,5a-dimethyl-2-[2-(4-methylmorpholin-4-ium-4-yl)acetyl]oxy-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-6-yl] 2-(4-methylmorpholin-4-ium-4-yl)acetate;diiodide |
InChI |
InChI=1S/C36H54N2O6.2HI/c1-7-35(43-31(39)24-37(5)15-19-41-20-16-37)23-27-9-10-28-29(33(27,3)26-35)11-13-34(4)30(28)12-14-36(34,8-2)44-32(40)25-38(6)17-21-42-22-18-38;;/h1-2,27-30H,9-26H2,3-6H3;2*1H/q+2;;/p-2/t27?,28?,29-,30-,33-,34-,35+,36-;;/m0../s1 |
Clé InChI |
GTQPANYGGRGPBN-JJQJIEFNSA-L |
SMILES isomérique |
C[C@]12CC[C@H]3C([C@@H]1CC[C@]2(C#C)OC(=O)C[N+]4(CCOCC4)C)CCC5[C@@]3(C[C@](C5)(C#C)OC(=O)C[N+]6(CCOCC6)C)C.[I-].[I-] |
SMILES canonique |
CC12CCC3C(C1CCC2(C#C)OC(=O)C[N+]4(CCOCC4)C)CCC5C3(CC(C5)(C#C)OC(=O)C[N+]6(CCOCC6)C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


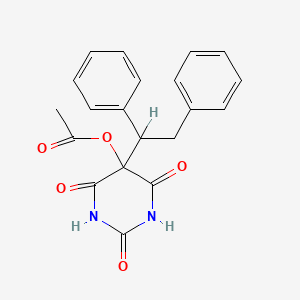
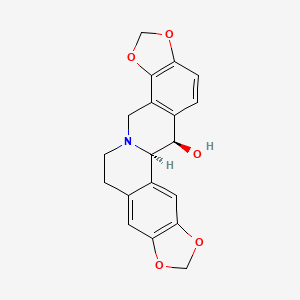
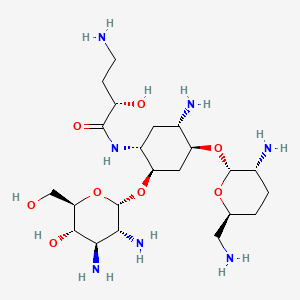
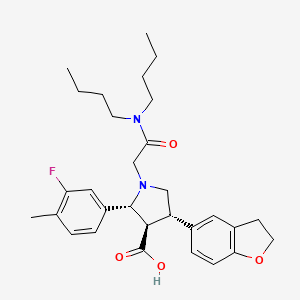

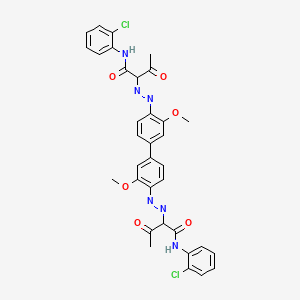

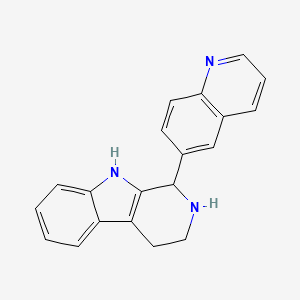
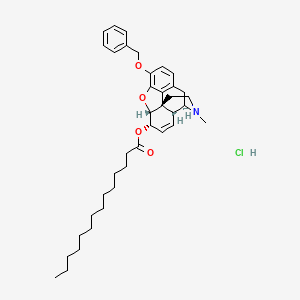
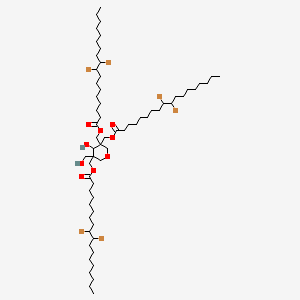
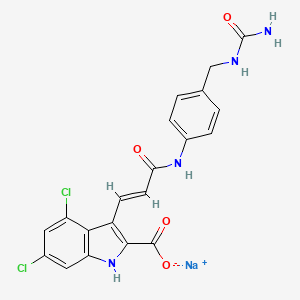
![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
